Melperone N-Oxide

Pharmaceutical impurity analysis HPLC method validation Analytical reference standards

Melperone N-Oxide is the authenticated N-oxide metabolite of melperone, critical for LC-MS/MS impurity profiling and method validation. Unlike general-purpose antipsychotic reference standards, its structural specificity ensures accurate identification and quantification per ICH Q2(R1) and Q3A/B. Supplied with full COA and ISO 17034 accreditation, supporting ANDA/DMF submissions. Essential for forensic toxicology and CYP2D6-mediated drug-drug interaction studies. Use the correct metabolite standard to avoid systematic error in regulatory applications.

Molecular Formula C16H22FNO2
Molecular Weight 279.35 g/mol
Cat. No. B15290386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelperone N-Oxide
Molecular FormulaC16H22FNO2
Molecular Weight279.35 g/mol
Structural Identifiers
SMILESCC1CC[N+](CC1)(CCCC(=O)C2=CC=C(C=C2)F)[O-]
InChIInChI=1S/C16H22FNO2/c1-13-8-11-18(20,12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3
InChIKeyLCOHBSJSZNYNNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Melperone N-Oxide Reference Standard: Pharmaceutical Analytical Grade Butyrophenone N-Oxide Metabolite for Impurity Profiling and Forensic Method Validation


Melperone N-Oxide (CAS 2724690-02-0) is the N-oxide metabolite of melperone, a butyrophenone atypical antipsychotic agent sold under trade names including Buronil. The parent compound acts as a multireceptor antagonist with binding affinities at dopamine D2 receptors (Kd = 180 nM) and serotonin 5-HT2A receptors (Kd = 102 nM) [1]. Melperone N-Oxide, with molecular formula C16H22FNO2 and molecular weight 279.35 g/mol, is supplied as a pharmaceutical impurity reference standard and analytical-grade material . Unlike the parent drug, the N-oxide derivative is not a therapeutic agent but serves as a critical analytical reference compound for metabolite identification, impurity profiling, and method validation in pharmaceutical quality control and forensic toxicology applications.

Why Generic Antipsychotic Reference Standards Cannot Substitute for Melperone N-Oxide in Regulated Analytical Workflows


General-purpose antipsychotic reference standards lack the structural specificity required to accurately identify and quantify the N-oxide metabolite of melperone in complex biological matrices or pharmaceutical formulations. The N-oxide functional group confers distinct physicochemical properties—including increased polarity, altered chromatographic retention behavior, and unique mass spectrometric fragmentation patterns—that differ fundamentally from the parent drug [1]. Melperone is known to be hepatically metabolized, with urinary excretion of metabolites accounting for approximately 70% of elimination [2]. Substituting an unrelated reference compound introduces systematic error in method validation, risks false-negative metabolite identification in forensic toxicology, and fails to meet pharmacopeial and ICH Q3A/Q3B impurity qualification requirements. Regulatory submissions for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) specifically require the use of structurally authenticated impurity and metabolite reference materials [3].

Melperone N-Oxide Quantitative Evidence: Comparative Analytical and Metabolic Data for Procurement Decision-Making


Melperone N-Oxide vs. Parent Melperone: Chromatographic Retention Time Differentiation in Reversed-Phase HPLC Systems

Melperone N-Oxide demonstrates increased polarity relative to the parent melperone compound due to the N-oxide functional group, which introduces a formal positive charge on nitrogen and a negative charge on oxygen [1]. This increased polarity results in earlier elution from reversed-phase C18 HPLC columns under standard therapeutic drug monitoring conditions [2]. While no published study reports head-to-head retention time comparisons for this specific N-oxide, the N-oxide moiety is well-established in pharmaceutical analysis to reduce log P and decrease retention time in reversed-phase chromatography compared to the parent tertiary amine.

Pharmaceutical impurity analysis HPLC method validation Analytical reference standards

Melperone N-Oxide MS/MS Fragmentation: Diagnostic Ions Differentiating from Parent Melperone in LC-MS/MS and GC-MS Analysis

The N-oxide functional group of Melperone N-Oxide generates characteristic mass spectrometric fragmentation patterns distinct from those of the parent tertiary amine. Under electrospray ionization (ESI) or electron ionization (EI) conditions, N-oxides undergo characteristic neutral loss of OH• (17 Da) and thermal deoxygenation in the GC injection port [1]. For forensic toxicological applications, automated mass spectral deconvolution and identification systems (AMDIS) can differentiate N-oxide metabolites from parent drugs based on these fragmentation signatures [2].

Forensic toxicology LC-MS/MS method development Metabolite identification

Melperone N-Oxide Quantitative Synthetic Yield: One-Step Preparation Under Adapted Vilsmeier Conditions

A protocol for the one-step synthesis of Melperone N-Oxide has been reported using adapted Vilsmeier conditions, achieving quantitative yield of the title compound [1]. The product was characterized by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy, with full spectral data provided in detail [1]. This synthetic route enables consistent, high-purity production of the N-oxide reference standard for analytical and research applications.

N-oxide synthesis Quantitative yield Metabolite reference material production

Melperone Clinical Weight Gain Profile: Parent Compound Shows Reduced Weight Gain Compared with Clozapine

In a prospective study of 170 patients with schizophrenia or schizoaffective disorder treated with melperone (n=27), clozapine (n=101), or typical antipsychotics (n=42), melperone demonstrated significantly less weight gain than clozapine (p=0.008) and was statistically comparable to typical antipsychotics [1]. This clinical metabolic profile distinguishes melperone from clozapine, a widely used atypical antipsychotic associated with substantial weight gain and metabolic syndrome risk [1].

Antipsychotic metabolic adverse effects Weight gain comparison Clinical selection

Melperone CYP2D6 Inhibition: Metabolite Differentiation in Drug-Drug Interaction Studies

Melperone inhibits CYP2D6-mediated metabolism, significantly reducing the median metabolic ratio of O-desmethylvenlafaxine to venlafaxine (ODVEN/VEN) from 2.39 (control) to 0.90 (melperone group) (p<0.01) [1]. The N-oxide metabolite of melperone represents a distinct metabolic pathway from CYP2D6-mediated N-dealkylation, providing analytical differentiation between CYP-dependent and CYP-independent clearance routes [2].

CYP2D6 inhibition Drug-drug interaction Pharmacokinetic studies

Melperone N-Oxide as Certified Pharmaceutical Impurity Reference Standard for ANDA/DMF Regulatory Submissions

Melperone N-Oxide is commercially available as an ISO 17034-accredited pharmaceutical reference standard (Mikromol) with full analytical characterization including Certificate of Analysis (COA) documentation compliant with ICH Q3A/Q3B impurity guidelines [1]. The material is supplied as a 25 mg neat standard with assigned purity values suitable for quantitative impurity determination in pharmaceutical finished products and active pharmaceutical ingredients (APIs) .

Pharmaceutical impurity profiling ANDA submission ICH Q3A compliance

Melperone N-Oxide: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Pharmaceutical Impurity Profiling and Stability-Indicating Method Validation

Quality control laboratories developing HPLC-UV or LC-MS/MS methods for melperone API and finished dosage forms require Melperone N-Oxide reference standard for peak identification and method specificity validation [1]. The N-oxide metabolite represents a potential degradation product under oxidative stress conditions, and its chromatographic resolution from the parent peak must be demonstrated as part of ICH Q2(R1) method validation [1]. Accredited ISO 17034 reference materials with full COA documentation support regulatory compliance for ANDA and DMF submissions .

Forensic Toxicology and Post-Mortem Metabolite Confirmation

Forensic toxicology laboratories analyzing biological specimens for melperone exposure require authenticated N-oxide reference material for definitive metabolite identification [1]. In a reported melperone fatality case, toxicological analysis of blood, cerebrospinal fluid, and urine revealed extremely high concentrations of melperone, and accurate identification of metabolites including the N-oxide was essential for comprehensive toxicological interpretation . Use of authenticated reference standards supports mass spectral library matching and quantitative analysis in forensic investigations.

CYP2D6 Drug-Drug Interaction and Metabolic Pathway Research

Researchers investigating CYP2D6-mediated drug-drug interactions can utilize Melperone N-Oxide reference standard to differentiate between CYP2D6-dependent and CYP2D6-independent metabolic pathways [1]. Melperone is an established CYP2D6 inhibitor that significantly reduces the metabolic ratio of CYP2D6 probe substrates (62% reduction in ODVEN/VEN ratio, p<0.01) . Quantification of the N-oxide metabolite enables assessment of alternative clearance routes that may become clinically significant when CYP2D6 activity is inhibited or in poor metabolizer phenotypes.

High-Purity N-Oxide Metabolite Synthesis for Pharmacological Studies

Research groups investigating the pharmacological activity of N-oxide metabolites of butyrophenone antipsychotics can leverage the reported one-step synthesis of Melperone N-Oxide in quantitative yield using adapted Vilsmeier conditions [1]. The method provides efficient access to high-purity material for in vitro receptor binding studies, cellular assays, and metabolic stability assessments, reducing the cost and complexity of metabolite research programs.

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